4-(5-Cyanopyridin-3-yl)benzoic acid
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Overview
Description
4-(5-Cyanopyridin-3-yl)benzoic acid is an organic compound with the molecular formula C13H8N2O2. It is a derivative of benzoic acid, featuring a cyanopyridine group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(5-Cyanopyridin-3-yl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. The reaction conditions are generally mild and can tolerate a variety of functional groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Cyanopyridin-3-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyanopyridine group into other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(5-Cyanopyridin-3-yl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(5-Cyanopyridin-3-yl)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Cyanopyridin-3-yl)benzoic acid
- 4-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid
Uniqueness
4-(5-Cyanopyridin-3-yl)benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research applications .
Properties
CAS No. |
851048-54-9 |
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Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
4-(5-cyanopyridin-3-yl)benzoic acid |
InChI |
InChI=1S/C13H8N2O2/c14-6-9-5-12(8-15-7-9)10-1-3-11(4-2-10)13(16)17/h1-5,7-8H,(H,16,17) |
InChI Key |
JGQXKDARYHQRTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)C#N)C(=O)O |
Origin of Product |
United States |
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